CPI-169 is classified as a small molecule inhibitor, specifically an indole-derived compound. It is synthesized from 2-methyl indole and features various alkyl substitutions that enhance its biological activity. The compound is primarily sourced from synthetic organic chemistry, where it is developed through a series of chemical reactions aimed at optimizing its pharmacological properties.
The synthesis of CPI-169 S-enantiomer involves several key steps:
For instance, one method involves the use of (+)-dehydroabietylamine as a resolving agent, allowing for the selective isolation of the S-enantiomer with high purity .
The molecular structure of CPI-169 S-enantiomer can be represented as follows:
The compound features an indole ring system with various substituents that contribute to its biological activity. The stereochemistry at the chiral center is crucial for its interaction with target proteins.
CPI-169 undergoes several chemical reactions during its synthesis:
These reactions are optimized to enhance yield and selectivity towards the S-enantiomer while minimizing by-products .
CPI-169 exerts its effects primarily through inhibition of EZH2, which is involved in trimethylating lysine 27 on histone H3 (H3K27me3). By blocking this enzymatic activity, CPI-169 disrupts the epigenetic silencing of tumor suppressor genes, leading to reactivation of these genes and subsequent inhibition of cancer cell proliferation.
The mechanism involves competitive binding to the active site of EZH2, preventing substrate access and thus inhibiting histone methylation processes critical for cancer cell survival .
CPI-169 has significant potential in scientific research and clinical applications:
CPI-169 S-enantiomer ((R,Z)-1-(1-(1-(ethylsulfonyl)piperidin-4-yl)ethyl)-N-((2-hydroxy-4-methoxy-6-methylpyridin-3-yl)methyl)-2-methyl-1H-indole-3-carbimidic acid) is a stereochemically defined inhibitor of EZH2 histone methyltransferase. Its chiral resolution relies on advanced separation techniques due to the critical influence of absolute configuration on biological activity. The compound’s molecular formula is C₂₇H₃₆N₄O₅S (molecular weight: 528.66 g/mol), featuring a single chiral center that dictates its enantiopurity [1] [6].
Resolution Techniques:
Stereochemical Analysis:
Table 1: Chiral Resolution Methods for CPI-169 Enantiomers
Method | Resolution Efficiency | Enantiomeric Excess (ee) | Key Challenges |
---|---|---|---|
Asymmetric Synthesis | High (95-98%) | >99% | Catalyst cost and optimization |
Preparative Chiral HPLC | Moderate (85-90%) | 98-99.5% | Solvent consumption, scalability |
Diastereomeric Crystallization | Variable (70-85%) | 95-98% | Finding optimal resolving agent |
Molecular dynamics (MD) simulations (50–100 ns trajectories) reveal the structural basis for CPI-169 S-enantiomer’s sub-nanomolar affinity for EZH2. The compound binds the catalytic SET domain through a conformationally selective mechanism [8].
Key Binding Interactions:
Selectivity Determinants:
Table 2: MD-Derived Binding Parameters of CPI-169 S-Enantiomer
Target | Key Residues | Binding Energy (ΔG, kcal/mol) | H-Bond Occupancy (%) | Hydrophobic Contacts |
---|---|---|---|---|
EZH2 WT | Tyr111, Asp669, Phe665 | −9.8 | 95% | 8/10 residues |
EZH2 Y641N Mutant | Asn641, Tyr111, Asp669 | −9.1 | 89% | 7/10 residues |
EZH1 | Phe144, Asp652, Phe648 | −7.3 | 42% | 5/10 residues |
Pharmacophore modeling and superposition analyses demonstrate that CPI-169’s S- and R-enantiomers adopt divergent spatial orientations despite identical chemical composition, explaining their 1000-fold potency difference [1] [6].
Pharmacophore Features:- Essential Moieties: Both enantiomers share three critical pharmacophores:1. A hydrogen-bond acceptor (ethylsulfonyl oxygen)2. A hydrophobic region (2-methylindole)3. An aromatic π-stacking element (pyridinyl ring) .- Stereochemical Distortions: Alignment reveals a 120° rotation of the R-enantiomer’s piperidinyl group relative to the S-form, displacing the sulfonyl oxygen by 3.2 Å from EZH2’s Asp669 .
Steric and Energetic Penalties:
Table 3: Pharmacophore Comparison of CPI-169 Enantiomers
Feature | S-Enantiomer | R-Enantiomer | RMSD (Å) | Biological Consequence |
---|---|---|---|---|
Sulfonyl-Asp669 Distance | 2.1 Å | 5.3 Å | 3.2 | Loss of critical H-bond |
2-Methylindole Orientation | Parallel to Phe665 | Perpendicular to Phe665 | 1.8 | Reduced π-stacking |
Piperidine Torsion Angle | 60° (gauche) | 180° (anti) | 4.5 | Steric clash with Leu108 |
Biological Correlation:The R-enantiomer shows >1000-fold reduced potency against EZH2 (IC₅₀ > 250 nM) and fails to reduce H3K27me3 in cellular assays even at 10 μM, confirming that its pharmacophore misalignment abrogates target engagement [1] [6] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: